5-trans Fluprostenol

説明

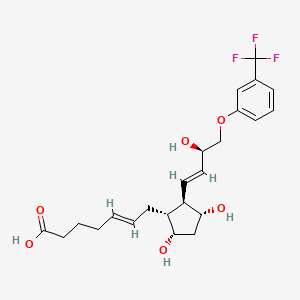

Structure

3D Structure

特性

IUPAC Name |

(E)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3R)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]cyclopentyl]hept-5-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29F3O6/c24-23(25,26)15-6-5-7-17(12-15)32-14-16(27)10-11-19-18(20(28)13-21(19)29)8-3-1-2-4-9-22(30)31/h1,3,5-7,10-12,16,18-21,27-29H,2,4,8-9,13-14H2,(H,30,31)/b3-1+,11-10+/t16-,18-,19-,20+,21-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWSWYXNVCBLWNZ-BDFMIYKPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C1O)C=CC(COC2=CC=CC(=C2)C(F)(F)F)O)CC=CCCCC(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@@H]([C@H]([C@@H]1O)/C=C/[C@H](COC2=CC=CC(=C2)C(F)(F)F)O)C/C=C/CCCC(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29F3O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

5-trans Fluprostenol chemical structure and properties

An In-depth Technical Guide to 5-trans Fluprostenol: Structure, Properties, and Analysis

Introduction: The Significance of an Isomer

5-trans Fluprostenol is a stereoisomer of Fluprostenol, a potent synthetic analog of Prostaglandin F2α (PGF2α). While the parent compound, (+)-Fluprostenol (the 5-cis isomer), is the biologically active acid form of the glaucoma drug Travoprost, the 5-trans isomer is primarily recognized as a process-related impurity.[1][2] In the context of pharmaceutical development and manufacturing, understanding and controlling such impurities is paramount. The presence of the 5-trans isomer, even in minute quantities, can have implications for the efficacy and safety profile of the final drug product. This guide provides a detailed technical overview of 5-trans Fluprostenol, focusing on its chemical properties, pharmacological context, and the analytical methodologies required for its control.

Chemical Identity and Stereochemistry

The key structural difference between Fluprostenol and 5-trans Fluprostenol lies in the geometry of the double bond within the alpha (α) chain. The pharmacologically active form possesses a cis (or Z) configuration at the C5-C6 double bond, which is crucial for optimal binding to the prostaglandin F (FP) receptor.[3][4] The 5-trans (or E) isomer represents a geometric variation that can arise during synthesis or degradation.[1][2]

The formal chemical name for 5-trans Fluprostenol is [1R-[1α(E),2β(1E,3R*),3α,5α]]-7-[3,5-dihydroxy-2-[3-hydroxy-4-[3-(trifluoromethyl)phenoxy]-1-butenyl]cyclopentyl]-5-heptenoic acid.[2]

Structural Representation

Caption: Chemical structure of 5-trans Fluprostenol.

Physicochemical Properties

The physicochemical properties of 5-trans Fluprostenol are critical for its separation, detection, and handling. As an isomer, it shares the same molecular formula and weight as the active compound, making their differentiation dependent on stereospecific analytical techniques.

| Property | Value | Source |

| Molecular Formula | C₂₃H₂₉F₃O₆ | [2] |

| Molecular Weight | 458.5 g/mol | [2][5] |

| CAS Number | 57968-83-9 | [2] |

| Appearance | A solution in ethanol | [2] |

| Solubility | DMF: 100 mg/ml; DMSO: 100 mg/ml; Ethanol: 100 mg/ml; PBS (pH 7.2): 15 mg/ml | [2] |

| UV max (λmax) | 222, 277 nm | [2] |

| Storage | -20°C | [2][6] |

| Stability | ≥ 2 years at -20°C | [2] |

Pharmacological Context and Mechanism of Action

Fluprostenol exerts its biological effects by acting as a selective agonist for the prostaglandin F receptor (FP receptor), a G-protein coupled receptor (GPCR).[6][7] The activation of the FP receptor is a key mechanism for reducing intraocular pressure in the treatment of glaucoma.[3][8]

Upon binding of an agonist like Fluprostenol, the FP receptor couples to the Gq alpha subunit of the heterotrimeric G protein. This initiates a signaling cascade:

-

Gq Activation: The activated Gq subunit stimulates phospholipase C (PLC).

-

Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG).

-

Calcium Mobilization: IP₃ binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺).

-

PKC Activation: The rise in intracellular Ca²⁺ and the presence of DAG collectively activate Protein Kinase C (PKC), which then phosphorylates downstream targets, leading to the cellular response.

The specific geometry of the 5-cis double bond is critical for the high-affinity binding and potent agonism of (+)-Fluprostenol.[6][7] The 5-trans isomer, due to its altered three-dimensional shape, is expected to have significantly lower binding affinity and potency at the FP receptor. Therefore, its presence in a drug formulation represents a decrease in the concentration of the active principle and the introduction of a substance with a different pharmacological profile.

FP Receptor Signaling Pathway

Caption: Agonist-induced FP receptor signaling cascade.

Analytical Protocol: Isomeric Purity by HPLC

The primary analytical challenge is to resolve and quantify 5-trans Fluprostenol from its 5-cis isomer. A robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for this purpose.

Causality: A reversed-phase C18 column is chosen for its versatility in separating non-polar to moderately polar compounds like prostaglandins. The mobile phase, a buffered acetonitrile/water mixture, is selected to provide optimal resolution between the two geometric isomers. The slight difference in polarity and shape between the cis and trans configurations allows for their separation under these conditions. UV detection is suitable due to the presence of the phenoxy chromophore.[2]

Step-by-Step HPLC Methodology

-

System Preparation:

-

HPLC System: A quaternary pump system with a UV/Vis detector and autosampler.

-

Column: C18, 4.6 mm x 150 mm, 3.5 µm particle size.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Column Temperature: 30°C.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 222 nm.

-

-

Standard and Sample Preparation:

-

Diluent: Acetonitrile/Water (50:50, v/v).

-

Standard Stock Solution: Accurately weigh and dissolve reference standards of 5-trans Fluprostenol and (+)-Fluprostenol in the diluent to a concentration of 100 µg/mL.

-

Resolution Solution: Mix the two stock solutions to create a solution containing both isomers. This is crucial for confirming the method's separating power.

-

Sample Solution: Prepare the test sample (e.g., Travoprost drug substance after hydrolysis) in the diluent to a target concentration of 100 µg/mL of the main component.

-

-

Chromatographic Run:

-

Injection Volume: 10 µL.

-

Gradient Program:

-

0-5 min: 30% B

-

5-25 min: 30% to 70% B

-

25-30 min: 70% B

-

30.1-35 min: 30% B (re-equilibration)

-

-

Data Acquisition: Record the chromatograms for 35 minutes.

-

-

System Suitability and Analysis:

-

Resolution: Inject the resolution solution. The resolution between the 5-cis and 5-trans peaks must be ≥ 2.0. The 5-trans isomer is expected to elute slightly later than the 5-cis isomer.

-

Quantification: Calculate the area percentage of the 5-trans Fluprostenol peak relative to the total area of all prostaglandin-related peaks in the sample chromatogram.

-

Analytical Workflow Diagram

Caption: Workflow for HPLC analysis of isomeric purity.

Synthesis and Formation Pathways

5-trans Fluprostenol is not synthesized intentionally but arises as an impurity. Its formation is often linked to the synthesis of Travoprost.[1] Synthetic routes to prostaglandins are complex, multi-step processes involving sensitive intermediates.[9] Isomerization of the C5-C6 double bond from the desired cis to the undesired trans configuration can occur under certain reaction conditions, such as exposure to acid, base, or heat. Therefore, strict control of reaction parameters and purification of intermediates are critical to minimize its formation. Preparative HPLC is a method used for the purification of prostaglandins to remove such impurities.[1]

Conclusion

5-trans Fluprostenol serves as a critical quality attribute in the manufacturing of the potent anti-glaucoma agent Travoprost. While not pharmacologically desired, its presence is a key indicator of the control and robustness of the synthetic and purification processes. This guide has outlined its core chemical structure, physicochemical properties, and the analytical methodologies required for its effective monitoring. For researchers and drug development professionals, a thorough understanding of such isomers is fundamental to ensuring the quality, safety, and efficacy of the final pharmaceutical product.

References

-

PubChem. Fluprostenol | C23H29F3O6. National Center for Biotechnology Information. Available from: [Link].

-

PubChem. Travoprost | C26H35F3O6. National Center for Biotechnology Information. Available from: [Link].

-

Bertin Bioreagent. 5-trans Fluprostenol. Available from: [Link].

-

Cambridge Bioscience. Fluprostenol. Available from: [Link].

-

precisionFDA. FLUPROSTENOL, (+)-. Available from: [Link].

-

PubChem. Tafluprost | C25H34F2O5. National Center for Biotechnology Information. Available from: [Link].

-

ResearchGate. HPLC method for enantioselective analysis of cloprostenol. Available from: [Link].

-

Royal Society of Chemistry. A unified strategy to prostaglandins: chemoenzymatic total synthesis of cloprostenol, bimatoprost, PGF2α, fluprostenol, and travoprost guided by biocatalytic retrosynthesis. Chemical Science. Available from: [Link].

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Fluprostenol | C23H29F3O6 | CID 5311100 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. GSRS [precision.fda.gov]

- 5. Fluprostenol - Cayman Chemical [bioscience.co.uk]

- 6. rndsystems.com [rndsystems.com]

- 7. caymanchem.com [caymanchem.com]

- 8. Travoprost | C26H35F3O6 | CID 5282226 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. A unified strategy to prostaglandins: chemoenzymatic total synthesis of cloprostenol, bimatoprost, PGF2α, fluprostenol, and travoprost guided by biocatalytic retrosynthesis - Chemical Science (RSC Publishing) [pubs.rsc.org]

what is 5-trans Fluprostenol

An In-Depth Technical Guide to 5-trans Fluprostenol: Characterization, Analysis, and Significance as a Process-Related Impurity

Executive Summary

This technical guide provides a comprehensive overview of 5-trans Fluprostenol, targeted at researchers, scientists, and professionals in drug development. Fluprostenol is a potent synthetic analogue of prostaglandin F2α (PGF2α) and a high-affinity agonist for the prostaglandin F (FP) receptor. Its isopropyl ester prodrug, travoprost, is a first-line treatment for glaucoma.[1][2][3] The biological activity of Fluprostenol is critically dependent on its stereochemistry, specifically the cis configuration of the double bond at the C5-C6 position. This guide focuses on the C5-C6 trans isomer, 5-trans Fluprostenol, which is a key process-related impurity formed during the synthesis of the active pharmaceutical ingredient.[4][5] Understanding the properties, analytical separation, and potential biological impact of this isomer is paramount for ensuring the purity, safety, and efficacy of Fluprostenol-based therapeutics.

The Prostaglandin F Receptor and its Ligand, Fluprostenol

Prostaglandin F2α (PGF2α) is an endogenous lipid mediator that exerts a wide range of physiological effects by activating the G-protein coupled FP receptor. Fluprostenol is a structurally related, metabolically stable synthetic analogue designed for enhanced potency and duration of action.[6]

-

Therapeutic Relevance of the Parent Compound: The primary clinical application of Fluprostenol is in ophthalmology. As the active metabolite of the prodrug travoprost, it significantly lowers intraocular pressure (IOP) by binding to FP receptors in the eye, which is thought to increase the outflow of aqueous humor through the uveoscleral pathway.[1][7][8][9] Additionally, due to its potent luteolytic effects (regression of the corpus luteum), Fluprostenol and its analogues are widely used in veterinary medicine to synchronize estrus and manage reproductive disorders.[10][11][12]

-

The Critical Role of Stereochemistry: The biological efficacy of Fluprostenol is intrinsically linked to its three-dimensional structure. The molecule contains several chiral centers and a crucial double bond in the alpha-chain between carbons 5 and 6. The biologically active form possesses a cis (or Z) configuration at this bond. 5-trans Fluprostenol is the geometric isomer with a trans (or E) configuration.[4][5] This seemingly minor structural alteration can dramatically reduce the molecule's ability to bind to and activate the FP receptor, rendering it significantly less biologically active. This is supported by data from related prostaglandins, where the 5-trans isomer of cloprostenol was found to be 20-fold less active than the 5-cis form.[11]

Physicochemical Properties and Handling

Accurate characterization is the foundation of all research and development activities. The key properties of 5-trans Fluprostenol are summarized below.

| Property | Value | Source |

| Formal Name | [1R-[1α(E),2β(1E,3R*),3α,5α]]-7-[3,5-dihydroxy-2-[3-hydroxy-4-[3-(trifluoromethyl)phenoxy]-1-butenyl]cyclopentyl]-5-heptenoic acid | [5] |

| Synonyms | 5,6-trans Fluprostenol | [5] |

| CAS Number | 57968-83-9 | [5] |

| Molecular Formula | C₂₃H₂₉F₃O₆ | [5][13] |

| Molecular Weight | 458.5 g/mol | [5][13] |

| Purity | Typically ≥95% from commercial suppliers | [5] |

| Solubility | Soluble in Ethanol (>100 mg/mL), DMSO (>100 mg/mL), DMF (>100 mg/mL), and PBS (pH 7.2, ~15 mg/mL) | [5] |

| Storage | Store at -20°C for long-term stability | [5] |

| Stability | ≥ 2 years when stored correctly | [5] |

Mechanism of Action: A Comparative Perspective

The potent biological effects of the active isomer, (5Z)-Fluprostenol, are initiated by its binding to the FP receptor, a member of the Gq-coupled protein receptor family.

Signaling Pathway of Active (5Z)-Fluprostenol:

-

Binding: Fluprostenol binds to the extracellular domain of the FP receptor.

-

G-Protein Activation: This binding induces a conformational change, activating the associated Gq alpha subunit.

-

PLC Activation: The activated Gq subunit stimulates phospholipase C (PLC).

-

Second Messenger Generation: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG).

-

Calcium Mobilization: IP₃ binds to receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺).

-

Cellular Response: The rise in intracellular Ca²⁺ and the activation of Protein Kinase C (PKC) by DAG lead to downstream cellular responses, such as smooth muscle contraction or extracellular matrix remodeling in the eye's trabecular meshwork.[7]

In contrast, 5-trans Fluprostenol is not expected to be a potent agonist. Its altered geometry at the C5-C6 double bond likely creates steric hindrance within the FP receptor's binding pocket, preventing the optimal orientation required for receptor activation. Therefore, its primary significance is not its biological activity, but its potential to displace the active isomer in a formulated product, thereby reducing overall potency.

Caption: FP Receptor signaling cascade initiated by the active 5-cis Fluprostenol.

Analytical and Preparative Methodologies

For drug development and quality control, the robust separation and quantification of 5-trans Fluprostenol from the active cis isomer is essential. The following workflow and protocols outline the standard approach.

Caption: Workflow for the purification and quality control of Fluprostenol.

Experimental Protocol 1: Isomer Separation by Reverse-Phase HPLC

This protocol describes a standard method for the analytical separation of 5-cis and 5-trans Fluprostenol isomers. The causality for this choice is that reverse-phase chromatography effectively separates molecules based on differences in hydrophobicity; the slightly different shapes of the cis and trans isomers lead to differential interaction with the C18 stationary phase, enabling their resolution.

-

Objective: To resolve and quantify the relative percentage of 5-trans Fluprostenol in a sample of the active pharmaceutical ingredient.

-

Materials:

-

HPLC system with UV detector

-

C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

-

Acetonitrile (ACN), HPLC grade

-

Water, HPLC grade

-

Trifluoroacetic acid (TFA)

-

Reference standards for both 5-cis and 5-trans Fluprostenol

-

-

Methodology:

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% (v/v) TFA in Water.

-

Mobile Phase B: 0.1% (v/v) TFA in Acetonitrile.

-

Rationale: TFA is an ion-pairing agent that sharpens peaks by minimizing tailing of the carboxylic acid moiety.

-

-

Sample Preparation:

-

Accurately weigh and dissolve the Fluprostenol sample and reference standards in a 50:50 mixture of Mobile Phase A and B to a final concentration of ~0.5 mg/mL.

-

-

HPLC Parameters:

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 30°C

-

UV Detection: 222 nm and 280 nm (to detect both the prostaglandin backbone and the phenoxy group).[6]

-

Gradient Elution:

-

0-5 min: 40% B

-

5-25 min: Linear gradient from 40% to 70% B

-

25-30 min: Hold at 70% B

-

30-35 min: Return to 40% B and equilibrate.

-

-

Rationale: A gradient is necessary to ensure adequate separation of the closely eluting isomers while efficiently clearing the column.

-

-

Data Analysis:

-

Identify the peaks corresponding to 5-trans and 5-cis Fluprostenol by comparing their retention times with the injected reference standards.

-

Integrate the area of all peaks and calculate the area percentage of the 5-trans isomer to determine the sample's purity.

-

-

Experimental Protocol 2: Absolute Quantification by LC-MS/MS

For precise quantification in complex matrices or at low concentrations, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard. This protocol is self-validating through the use of a stable isotope-labeled internal standard.

-

Objective: To accurately determine the concentration of 5-trans Fluprostenol in a sample.

-

Materials:

-

LC-MS/MS system (e.g., Triple Quadrupole)

-

Appropriate HPLC column (as in Protocol 1)

-

Mobile phases (as in Protocol 1)

-

5-trans Fluprostenol reference standard

-

Fluprostenol-d4 (deuterated internal standard).[14]

-

-

Methodology:

-

Standard Curve Preparation:

-

Prepare a series of calibration standards by spiking known concentrations of 5-trans Fluprostenol (e.g., 1 ng/mL to 1000 ng/mL) into the relevant matrix (e.g., formulation blank).

-

Add a fixed concentration of the internal standard (Fluprostenol-d4) to all calibration standards and unknown samples.

-

Rationale: The internal standard co-elutes with the analyte but is distinguished by mass. It corrects for variations in sample preparation, injection volume, and matrix effects, ensuring high accuracy.

-

-

LC Method:

-

Use the same or a similar gradient LC method as described in Protocol 1 to achieve chromatographic separation.

-

-

MS/MS Parameters (Example):

-

Ionization Mode: Electrospray Ionization (ESI), Negative

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Analyte (5-trans Fluprostenol): Precursor ion [M-H]⁻ m/z 457.5 → Product ion m/z (select a characteristic fragment)

-

Internal Standard (Fluprostenol-d4): Precursor ion [M-H]⁻ m/z 461.5 → Product ion m/z (select the corresponding fragment)

-

-

Rationale: MRM provides high selectivity and sensitivity by monitoring a specific fragmentation pathway unique to the target molecule.

-

-

Data Analysis:

-

Generate a standard curve by plotting the ratio of the analyte peak area to the internal standard peak area against the known concentration of each calibration standard.

-

Calculate the concentration of 5-trans Fluprostenol in the unknown samples by interpolating their area ratios from the linear regression of the standard curve.

-

-

Conclusion

5-trans Fluprostenol is the biologically less active geometric isomer of the potent FP receptor agonist, Fluprostenol. Its primary relevance is not as a therapeutic agent, but as a critical process-related impurity in the manufacturing of Travoprost and Fluprostenol.[5] For researchers and drug development professionals, the ability to detect, separate, and quantify this isomer using robust analytical methods like HPLC and LC-MS/MS is fundamental to guaranteeing the quality, purity, and efficacy of the final drug product. This guide provides the foundational knowledge and validated protocols necessary to manage this important quality attribute.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 5311100, Fluprostenol. Available at: [Link]

-

Vyas, H. M., Baptista, J. J., & Newman, L. N. (1996). Long-term stability of 5-fluorouracil stored in PVC bags and in ambulatory pump reservoirs. Journal of oncology pharmacy practice : official publication of the International Society of Oncology Pharmacy Practitioners, 2(3), 133–139. Available at: [Link]

-

Li, J., Li, J., & Zhang, Y. (2021). The Signaling Pathway of PGE2 and Its Regulatory Role in T Cell Differentiation. Journal of immunology research, 2021, 6651139. Available at: [Link]

-

Cooper, M. J. (1976). Fluprostenol in mares: clinical trials for the treatment of infertility. The Veterinary record, 98(26), 523–525. Available at: [Link]

-

Wiederholt, M., Sturm, A., & Lepple-Wienhues, A. (2006). Endothelin antagonism: effects of FP receptor agonists prostaglandin F2alpha and fluprostenol on trabecular meshwork contractility. Investigative ophthalmology & visual science, 47(3), 938–945. Available at: [Link]

-

Sharif, N. A., & Klimko, P. G. (2019). Prostaglandin FP receptor antagonists: discovery, pharmacological characterization and therapeutic utility. British journal of pharmacology, 176(8), 1059–1078. Available at: [Link]

-

Wiederholt, M., Sturm, A., & Lepple-Wienhues, A. (2006). Endothelin Antagonism: Effects of FP Receptor Agonists Prostaglandin F2α and Fluprostenol on Trabecular Meshwork Contractility. Investigative Ophthalmology & Visual Science, 47(3), 938-945. Available at: [Link]

-

precisionFDA (n.d.). FLUPROSTENOL. Available at: [Link]

-

Kose, M., & Ozyurtlu, N. (2014). Effect of Different Forms of Prostaglandin F2a Analogues Administration on Hormonal Profile, Prostaglandin F2a Binding Rate. Kafkas Universitesi Veteriner Fakultesi Dergisi, 20(3), 331-336. Available at: [Link]

-

Pascoe, R. R., & Pascoe, D. R. (1983). The use of synthetic prostaglandin analogue (fluprostenol) to induce foaling. Equine veterinary journal, 15(3), 226–229. Available at: [Link]

-

Dams, I., Wasyluk, J., Prost, M., & Kutner, A. (2013). Therapeutic uses of prostaglandin F(2α) analogues in ocular disease and novel synthetic strategies. Prostaglandins & other lipid mediators, 104-105, 109–121. Available at: [Link]

Sources

- 1. Fluprostenol | C23H29F3O6 | CID 5311100 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-TRANS FLUPROSTENOL | 57968-83-9 [amp.chemicalbook.com]

- 3. Therapeutic uses of prostaglandin F(2α) analogues in ocular disease and novel synthetic strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. caymanchem.com [caymanchem.com]

- 6. caymanchem.com [caymanchem.com]

- 7. Endothelin antagonism: effects of FP receptor agonists prostaglandin F2alpha and fluprostenol on trabecular meshwork contractility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Prostaglandin FP receptor antagonists: discovery, pharmacological characterization and therapeutic utility - PMC [pmc.ncbi.nlm.nih.gov]

- 9. iovs.arvojournals.org [iovs.arvojournals.org]

- 10. Fluprostenol in mares: clinical trials for the treatment of infertility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. caymanchem.com [caymanchem.com]

- 12. redalyc.org [redalyc.org]

- 13. GSRS [precision.fda.gov]

- 14. caymanchem.com [caymanchem.com]

The Pharmacodynamics of Fluprostenol Isomers: A Technical Guide to Structure-Activity Relationships and FP Receptor Signaling

Executive Summary

Fluprostenol is a synthetic analogue of prostaglandin F

Part 1: Structural Architecture and Isomerism

The efficacy of fluprostenol relies on the precise spatial arrangement of hydroxyl groups and the lipophilic tail. In drug development, distinguishing between the prodrug (ester) , the active acid , and the optical isomers is critical for accurate potency assessment.

The Core Isomers

-

(+)-Fluprostenol (AL-5848): The optically active, potent agonist. It corresponds to the 15(R)-hydroxyl configuration (due to Cahn-Ingold-Prelog priority shifts from the CF

group, though spatially analogous to the natural 15(S)-PGF -

(-)-Fluprostenol: The enantiomer with significantly reduced or negligible affinity for the FP receptor.

-

Fluprostenol Isopropyl Ester (Travoprost): A prodrug.[1][2][3][4][5] The esterification at C-1 enhances corneal permeability (lipophilicity) but renders the molecule inactive at the receptor level until hydrolyzed by corneal esterases.

-

5,6-trans-Fluprostenol: A geometric isomer often found as an impurity or degradation product; it exhibits markedly lower binding affinity.

Structure-Activity Relationship (SAR)

The trifluoromethyl (

Part 2: Molecular Mechanism (FP Receptor Signaling)

Fluprostenol acts primarily via the Prostaglandin F receptor (FP) , a G-protein coupled receptor (GPCR).[4]

Mechanism of Action[3][4][6]

-

Binding: (+)-Fluprostenol binds to the FP receptor on the cell surface.

-

G-Protein Coupling: The receptor undergoes a conformational change, activating the G

protein. -

Signal Transduction: G

activates Phospholipase C (PLC). -

Second Messengers: PLC hydrolyzes PIP

into Inositol Trisphosphate (IP -

Effect: IP

triggers intracellular Calcium ( -

Downstream Outcome: In the eye, this cascade leads to the upregulation of Matrix Metalloproteinases (MMPs), remodeling the extracellular matrix of the ciliary muscle and increasing uveoscleral outflow.

Visualization: FP Receptor Signaling Pathway

The following diagram illustrates the canonical Gq-signaling pathway activated by Fluprostenol.

Figure 1: The Gq-coupled signaling cascade initiated by (+)-Fluprostenol binding to the FP receptor.

Part 3: Comparative Potency Data

The following data aggregates binding affinity (

| Compound | Form | Binding Affinity ( | Functional Potency ( | Selectivity Profile |

| (+)-Fluprostenol | Free Acid (Active) | 35.0 ± 5 | 1.4 – 3.2 | Highly Selective for FP |

| Travoprost | Isopropyl Ester (Prodrug) | > 1000 (Low intrinsic) | 42.3 (Requires hydrolysis) | Prodrug; High lipophilicity |

| Latanoprost Acid | Free Acid | 98.0 | 54.6 | Lower potency than Fluprostenol |

| Bimatoprost Acid | Free Acid | 83.0 | 5.8 | Mixed FP/EP agonist profile |

| PGF | Endogenous Ligand | ~10.0 | 10 - 20 | Rapidly metabolized |

*Functional Potency measured via Phosphoinositide (PI) turnover or Ca

Key Technical Insight:

Travoprost (the ester) shows an apparent

Part 4: Experimental Protocols

To ensure scientific integrity, assays must be self-validating . This means including positive controls (PGF

Protocol A: FP Receptor Binding Assay (Radioligand Displacement)

Objective: Determine the

-

Membrane Preparation: Use HEK-293 cells stably expressing human recombinant FP receptor. Homogenize in ice-cold TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.4). Centrifuge at 40,000 x g for 20 min. Resuspend pellet in assay buffer.

-

Ligand: Use

-PGF -

Competition:

-

Total Binding: Membrane +

-PGF -

Non-Specific Binding (NSB): Membrane +

-PGF -

Experimental: Membrane +

-PGF

-

-

Incubation: 60 minutes at 25°C (equilibrium).

-

Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI to reduce NSB). Wash 3x with ice-cold buffer.

-

Analysis: Measure radioactivity via liquid scintillation counting. Calculate

and convert to

Protocol B: Functional Ca Mobilization Assay (FLIPR)

Objective: Measure the biological activity (efficacy) of the isomers.

-

Cell Seeding: Seed FP-expressing CHO or HEK cells in 96-well black-wall plates. Incubate overnight.

-

Dye Loading: Load cells with Fluo-4 AM (calcium indicator) in HBSS buffer containing 2.5 mM Probenecid (to prevent dye leakage). Incubate 45 min at 37°C.

-

Baseline: Measure baseline fluorescence (Ex 488 nm / Em 525 nm) for 10 seconds.

-

Injection: Inject 5x concentrated Fluprostenol isomer solutions.

-

Measurement: Monitor fluorescence peak (transient Ca

release) for 60-120 seconds. -

Validation:

-

Positive Control: 1

M PGF -

Antagonist Check: Pre-incubate with AL-8810 (FP antagonist) to prove receptor specificity.

-

Visualization: Experimental Workflow

Figure 2: Workflow for functional validation of Fluprostenol isomers using Calcium mobilization.

Part 5: Clinical and Veterinary Implications

Ophthalmology (Glaucoma)

In clinical formulations (e.g., Travatan Z), Travoprost (the isopropyl ester) is used.[1][2][6][7]

-

Why? The free acid ((+)-fluprostenol) is too polar (hydrophilic) to penetrate the corneal epithelium efficiently.

-

Mechanism: The ester permeates the cornea

Hydrolyzed by corneal esterases

Veterinary Medicine (Luteolysis)

In veterinary applications (e.g., estrus synchronization in cattle/horses), Fluprostenol sodium (the salt of the racemate or active isomer) is often injected systemically.

-

Mechanism: It induces regression of the corpus luteum (luteolysis) by constricting utero-ovarian veins and directly affecting luteal cells via FP receptors, causing a rapid drop in progesterone.

References

-

Sharif, N. A., et al. (2003).[7] Ocular hypotensive FP prostaglandin (PG) analogs: PG receptor subtype binding affinities and selectivities, and agonist potencies at FP and other PG receptors in cultured cells.[6] Journal of Ocular Pharmacology and Therapeutics. Link

-

Cayman Chemical. (n.d.). Fluprostenol Product Information and Biological Activity.[1][4][5][7][8][9][10]Link

-

Griffin, B. W., et al. (1999). AL-8810: a novel prostaglandin F2 alpha analog with selective antagonist effects at the prostaglandin F2 alpha (FP) receptor.[2] Journal of Pharmacology and Experimental Therapeutics.[7] Link

-

Hellberg, M. R., et al. (2002). The hydrolysis of the prostaglandin analog prodrug bimatoprost to 17-phenyl-trinor PGF2alpha by human and rabbit ocular tissue. Journal of Ocular Pharmacology and Therapeutics. Link

-

PubChem. (n.d.). Travoprost | C26H35F3O6 - CID 5282226.[1] National Library of Medicine. Link

Sources

- 1. Travoprost | C26H35F3O6 | CID 5282226 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Agonist activity of bimatoprost, travoprost, latanoprost, unoprostone isopropyl ester and other prostaglandin analogs at the cloned human ciliary body FP prostaglandin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. caymanchem.com [caymanchem.com]

- 6. iovs.arvojournals.org [iovs.arvojournals.org]

- 7. rndsystems.com [rndsystems.com]

- 8. caymanchem.com [caymanchem.com]

- 9. caltagmedsystems.co.uk [caltagmedsystems.co.uk]

- 10. Prostaglandin F2 alpha effects on intraocular pressure negatively correlate with FP-receptor stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stereoselective Synthesis of 5-trans Fluprostenol

Introduction

Fluprostenol is a potent synthetic analogue of the naturally occurring Prostaglandin F2α (PGF2α). Its isopropyl ester derivative, Travoprost, is a widely prescribed medication for the management of open-angle glaucoma and ocular hypertension. The therapeutic efficacy of prostaglandin analogues is critically dependent on their precise stereochemistry. The molecule features a cyclopentane core with four contiguous stereocenters and two aliphatic side chains, the α-chain and the ω-chain. The "5-trans" designation in 5-trans Fluprostenol specifies the geometry of the double bond at the C5-C6 position as trans or E (Entgegen), distinguishing it from its more common therapeutic counterpart which possesses a cis (Z, Zusammen) configuration at this position.

This guide provides a detailed, research-level overview of a robust and stereocontrolled convergent synthesis pathway for 5-trans Fluprostenol. We will dissect the strategic decisions underpinning the synthesis, from the choice of starting material to the key bond-forming and stereochemical-defining reactions. The narrative is grounded in the seminal work of E.J. Corey on prostaglandin synthesis, which established a logical and efficient framework that continues to influence modern synthetic routes.[1] The pathway leverages the versatile Corey lactone as a chiral building block, ensuring the correct stereochemistry of the cyclopentane core from the outset.

Retrosynthetic Analysis and Core Strategy

A convergent synthesis strategy is paramount for complex molecules like prostaglandins, as it maximizes efficiency by building up key fragments separately before their final assembly. Our retrosynthetic analysis of 5-trans Fluprostenol identifies three primary synthons: the stereochemically defined cyclopentane core, the α-chain, and the ω-chain.

Caption: Retrosynthetic analysis of 5-trans Fluprostenol.

This disconnection strategy reveals that the synthesis hinges on two critical olefination reactions to attach the side chains and a crucial stereoselective reduction. The highly versatile Corey lactone is the logical starting point, as it provides the correct absolute stereochemistry at C-9, C-11, and C-8 (prostaglandin numbering).[2][3]

Part 1: ω-Chain Installation via Horner-Wadsworth-Emmons Reaction

The first major phase of the synthesis involves the installation of the lower side chain (ω-chain) onto the Corey lactone core. This is achieved through a sequence of oxidation followed by a highly stereoselective olefination reaction.

Step 1: Oxidation of Corey Lactone Derivative

The synthesis commences with a protected form of the Corey lactone, typically with the C-9 and C-11 hydroxyl groups masked to prevent unwanted side reactions. A common and effective protecting group is the p-phenylbenzoyl (PPB) group, which not only protects the hydroxyls but also imparts crystallinity, aiding in the purification of intermediates.[4] The primary alcohol is then oxidized to the corresponding aldehyde, often referred to as the "Corey aldehyde."

Causality of Experimental Choice: The Pfitzner-Moffatt oxidation or its variations (e.g., Swern oxidation) are preferred methods.[5] These conditions are mild and avoid the over-oxidation of the aldehyde to a carboxylic acid, which can occur with harsher oxidizing agents. The Pfitzner-Moffatt protocol typically utilizes dimethyl sulfoxide (DMSO) as the oxidant, activated by a carbodiimide.

Step 2: The Horner-Wadsworth-Emmons (HWE) Olefination

The Corey aldehyde is a substrate for the Horner-Wadsworth-Emmons (HWE) reaction, which constructs the ω-chain.[5][6] The reaction involves a stabilized phosphonate ylide, which for Fluprostenol synthesis is dimethyl (2-oxo-3-(3-(trifluoromethyl)phenoxy)propyl)phosphonate.

Mechanism and Stereoselectivity: The HWE reaction is renowned for its high stereoselectivity in forming the (E)-alkene, which is the desired geometry for the C13-C14 double bond in all PGF2α analogues.[7][8] The reaction proceeds via the deprotonation of the phosphonate to form a resonance-stabilized carbanion. This carbanion then undergoes nucleophilic addition to the aldehyde. The subsequent elimination of the phosphate byproduct from the betaine intermediate is sterically driven to favor the thermodynamically more stable trans (E) product.[7] The use of a non-coordinating base like solid potassium hydroxide in a non-aqueous medium is an industrially viable and efficient method for generating the ylide.[5][6]

Caption: Workflow for ω-chain attachment.

Part 2: Stereocontrolled Reduction of the C-15 Ketone

The enone intermediate produced from the HWE reaction possesses a prochiral ketone at the C-15 position. The biological activity of Fluprostenol is contingent upon the (S)-configuration of the resulting hydroxyl group. Therefore, achieving high stereoselectivity in this reduction step is one of the most critical aspects of the entire synthesis.

The Challenge of Stereocontrol: Simple reducing agents like sodium borohydride often yield a nearly 1:1 mixture of the (S) and (R) epimers.[9][10] While bulky protecting groups on the cyclopentane core can provide some level of diastereoselection by sterically hindering one face of the molecule, this approach often provides insufficient selectivity for pharmaceutical applications.[4]

The CBS Reduction: An Elegant Solution: The Corey-Bakshi-Shibata (CBS) reduction provides an exceptionally effective and highly predictable method for achieving the desired 15(S)-alcohol. This reaction employs a chiral oxazaborolidine catalyst, such as (S)-2-methyl-CBS-oxazaborolidine, in combination with a stoichiometric borane source (e.g., catecholborane or borane-dimethyl sulfide complex).[5][6]

Mechanism of Action: The CBS catalyst coordinates with the borane source and the ketone's oxygen atom, forming a rigid, six-membered transition state. The chiral framework of the catalyst effectively shields one face of the ketone, forcing the hydride to be delivered to the opposite face. By selecting the appropriate enantiomer of the catalyst, one can predictably generate either the (S) or (R) alcohol with high enantiomeric excess. For the synthesis of natural-configuration prostaglandins, the (S)-catalyst is used to generate the 15(S)-alcohol.

| Reduction Method | Typical Reducing Agent(s) | Typical 15(S):15(R) Ratio | Reference |

| Simple Hydride Reduction | NaBH₄ | ~ 1:1 | [9] |

| Directed Reduction | Zinc Borohydride (with bulky protecting groups) | Variable, can be improved | [4] |

| Catalytic Asymmetric Reduction | (S)-2-Methyl-CBS-oxazaborolidine, Catecholborane | ≥ 9:1 (90% stereoselectivity) | [5][6] |

Part 3: α-Chain Installation for the 5-trans Isomer

With the ω-chain and the critical C-15 stereocenter in place, the focus shifts to the installation of the α-chain. This involves the transformation of the lactone into a more reactive functional group and a second olefination reaction specifically chosen to yield the trans double bond.

Step 3: Reduction of the Lactone to a Lactol

The lactone functional group is selectively reduced to a lactol (a cyclic hemiacetal). Diisobutylaluminium hydride (DIBAL-H) is the reagent of choice for this transformation.[5][6]

Experimental Causality: DIBAL-H is a powerful yet sterically hindered reducing agent. By performing the reaction at low temperatures (typically -78 °C), the reduction can be stopped cleanly at the lactol stage without proceeding to the fully reduced diol. The lactol exists in equilibrium with its open-chain hydroxy-aldehyde tautomer, which is the reactive species in the subsequent olefination step.

Step 4: HWE Reaction for the 5-trans α-Chain

To achieve the desired 5-trans geometry, a second Horner-Wadsworth-Emmons reaction is employed. This is a departure from the classic Corey synthesis of natural prostaglandins, which uses a Wittig reaction that typically favors the cis isomer.[11][12] The HWE reaction's inherent preference for forming (E)-alkenes makes it the ideal choice for synthesizing the 5-trans isomer.[13]

The reactive lactol is treated with the ylide generated from a phosphonate such as dimethyl (6-carboxyhexyl)phosphonate. The reaction proceeds smoothly to form the α-chain with the C5-C6 double bond in the trans configuration.

Part 4: Final Deprotection and Purification

The final step in the synthesis is the removal of the protecting groups from the C-9 and C-11 hydroxyls. If PPB groups were used, they are typically cleaved under basic hydrolysis conditions (e.g., potassium carbonate in methanol). Following deprotection, the crude 5-trans Fluprostenol is purified, often by column chromatography followed by crystallization, to yield the final product with high purity.[11]

Overall Synthetic Scheme

Caption: Forward synthesis pathway for 5-trans Fluprostenol.

Experimental Protocols

Protocol 1: Horner-Wadsworth-Emmons Reaction for ω-Chain Attachment (Step 2)

-

To a suspension of powdered potassium hydroxide in anhydrous tetrahydrofuran (THF) at 0 °C, add a solution of dimethyl (2-oxo-3-(3-(trifluoromethyl)phenoxy)propyl)phosphonate in THF dropwise.

-

Stir the resulting mixture for 30-60 minutes at 0 °C to ensure complete ylide formation.

-

Cool the reaction mixture to -20 °C and add a solution of the Corey aldehyde in THF dropwise over 30 minutes.

-

Allow the reaction to stir at -20 °C for 2-4 hours, monitoring by TLC for the consumption of the aldehyde.

-

Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the resulting crude enone by flash column chromatography on silica gel.

Protocol 2: CBS Reduction of the C-15 Ketone (Step 3)

-

In a flame-dried flask under an inert atmosphere (argon or nitrogen), dissolve the enone intermediate in anhydrous THF.

-

Add a solution of (S)-2-methyl-CBS-oxazaborolidine (typically 1.0 M in toluene, ~10-20 mol%) to the flask.

-

Cool the mixture to 0 °C and add a solution of catecholborane (or another suitable borane source) in THF dropwise over 30 minutes.

-

Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 4-8 hours. Monitor progress by TLC.

-

Upon completion, cool the reaction to 0 °C and quench carefully by the dropwise addition of methanol, followed by 1 M NaOH and 30% hydrogen peroxide to decompose the boron complexes.

-

Stir vigorously for 1 hour, then extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the 15(S)-alcohol by flash column chromatography. The diastereomers can often be separated at this stage.

Conclusion

The synthesis of 5-trans Fluprostenol is a testament to the power of modern stereocontrolled organic synthesis. By employing a convergent strategy originating from the chiral pool material, the Corey lactone, the complex stereochemical array of the target molecule can be constructed with precision. The pathway's success relies on a series of well-understood, high-yielding, and stereoselective reactions. The judicious use of two Horner-Wadsworth-Emmons reactions provides unambiguous control over the trans geometry of both side-chain alkenes, while the catalytic, asymmetric CBS reduction masterfully sets the crucial 15(S)-hydroxyl stereocenter. This guide illustrates how fundamental principles of retrosynthesis, stereocontrol, and reaction mechanism are applied to achieve the efficient and elegant synthesis of a complex pharmaceutical agent.

References

- Process for the preparation of travoprost.Google Patents (CA2859923A1).

- Process for the preparation of travoprost.Google Patents (WO2013093528A1).

-

Corey's synthetic route of the Corey lactone. ResearchGate. Available at: [Link]

-

Synthesis of travoprost-1,9-lactone by RCM from diene 47. ResearchGate. Available at: [Link]

-

Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs. National Institutes of Health (PMC). Available at: [Link]

-

Strategies in Prostaglandins Synthesis. Chemistry LibreTexts. Available at: [Link]

-

Total synthesis of Prostaglandin (Corey). YouTube. Available at: [Link]

-

Pot and time economies in the total synthesis of Corey lactone. Royal Society of Chemistry Publishing. Available at: [Link]

-

Reduction of Prostaglandin Enone Intermediates with Aluminium Isopropoxide. Journal of the Chemical Society, Chemical Communications. Available at: [Link]

-

A General Catalyst Controlled Route to Prostaglandin F2α. Organic Letters. Available at: [Link]

-

Horner–Wadsworth–Emmons reaction. Wikipedia. Available at: [Link]

-

Wittig-Horner Reaction. Organic Chemistry Portal. Available at: [Link]

-

A unified strategy to prostaglandins: chemoenzymatic total synthesis of cloprostenol, bimatoprost, PGF2α, fluprostenol, and travoprost guided by biocatalytic retrosynthesis. National Institutes of Health (PMC). Available at: [Link]

-

Applications of Wittig Reaction in the Total Synthesis of Natural Macrolides. ResearchGate. Available at: [Link]

-

Horner–Wadsworth–Emmons reaction as an excellent tool in the synthesis of fluoro-containing biologically important compounds. Royal Society of Chemistry Publishing. Available at: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Pot and time economies in the total synthesis of Corey lactone - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. WO2013093528A1 - Process for the preparation of travoprost - Google Patents [patents.google.com]

- 6. CA2859923A1 - Process for the preparation of travoprost - Google Patents [patents.google.com]

- 7. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 8. Wittig-Horner Reaction [organic-chemistry.org]

- 9. Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. (+)-Fluprostenol synthesis - chemicalbook [chemicalbook.com]

- 12. researchgate.net [researchgate.net]

- 13. Horner–Wadsworth–Emmons reaction as an excellent tool in the synthesis of fluoro-containing biologically important compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

The Isomeric Impurity: A Technical Guide to the Discovery and Implications of 5-trans Fluprostenol

Abstract

This technical guide provides an in-depth exploration of 5-trans Fluprostenol, a geometric isomer and process-related impurity of the potent prostaglandin F2α analogue, Fluprostenol. While the pharmacological activity of Fluprostenol is well-characterized, the discovery and impact of its 5-trans isomer are less broadly understood. This document will delve into the historical context of prostaglandin synthesis, the likely emergence of 5-trans Fluprostenol as a manufacturing byproduct, its physicochemical properties, and the analytical methodologies for its detection and control. Furthermore, we will examine the pharmacological profile of the therapeutically active parent compound, (+)-Fluprostenol, to contextualize the critical importance of stereochemistry in drug design and development. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this specific process impurity and the broader challenges of stereocontrol in prostaglandin synthesis.

Introduction: The Prostaglandin Landscape and the Dawn of Synthetic Analogues

Prostaglandins (PGs) are a class of lipid compounds derived from arachidonic acid that exert a wide array of physiological effects, including regulation of inflammation, blood pressure, and smooth muscle contraction.[1] Their therapeutic potential was recognized early on, leading to extensive efforts to synthesize both naturally occurring prostaglandins and their more stable and selective analogues.[2] Prostaglandin F2α (PGF2α) analogues, in particular, have found significant application in both veterinary and human medicine, primarily for their potent luteolytic and ocular hypotensive effects.[2]

Fluprostenol is a synthetic analogue of PGF2α, characterized by the replacement of the pentyl group with a 3-(trifluoromethyl)phenoxymethyl group.[2] This modification enhances its metabolic stability and potency. The isopropyl ester prodrug of the optically active enantiomer, (+)-Fluprostenol, is known as Travoprost, a widely prescribed medication for the treatment of glaucoma and ocular hypertension.[3][4] Travoprost is rapidly hydrolyzed in the cornea to the active free acid, (+)-Fluprostenol, which acts as a selective and potent agonist of the prostaglandin F receptor (FP receptor).[3]

The synthesis of complex molecules like prostaglandins is a significant challenge in organic chemistry, requiring precise control over multiple stereocenters. One of the key structural features of Fluprostenol is the cis configuration of the double bond at the C5-C6 position of the α-chain. However, during the synthetic process, the formation of the corresponding trans isomer, 5-trans Fluprostenol, can occur as a process-related impurity.[5][6] This guide will now turn to the discovery and characterization of this specific isomeric impurity.

The Emergence of an Isomer: Discovery and History of 5-trans Fluprostenol

The "discovery" of 5-trans Fluprostenol is not marked by a singular, celebrated event but rather by its gradual recognition as a process-related impurity during the development and manufacturing of Fluprostenol and its prodrug, Travoprost. The presence of such geometric isomers is a common challenge in the synthesis of prostaglandins, particularly in steps involving the formation of carbon-carbon double bonds.

A Tale of Two Syntheses: The Corey Lactone and the Wittig Reaction

The history of prostaglandin synthesis is dominated by the pioneering work of E.J. Corey, who developed a versatile and stereocontrolled route to a wide range of prostaglandins from a key intermediate known as the "Corey lactone".[7][8][9] This elegant synthetic strategy laid the groundwork for the industrial production of many prostaglandin analogues.

A crucial step in many prostaglandin syntheses, including early routes to Fluprostenol analogues, is the Wittig reaction.[10][11][12] This powerful olefination reaction is used to form the α-chain of the prostaglandin, creating the C5-C6 double bond. However, the stereochemical outcome of the Wittig reaction can be influenced by a variety of factors, including the nature of the ylide, the solvent, and the presence of salts, often leading to a mixture of cis (Z) and trans (E) isomers.[11] The formation of the thermodynamically more stable trans isomer is a common side reaction.

It is highly probable that 5-trans Fluprostenol was first identified and characterized during the process development of Fluprostenol, as chemists sought to optimize the stereoselectivity of the Wittig reaction and develop purification methods to remove the unwanted trans isomer. The existence of patents describing methods for the removal of 5,6-trans isomers from prostaglandin preparations underscores the industrial relevance of this impurity.[13][14][15] These patents often involve the crystallization of intermediates, such as lactones, to enrich the desired cis isomer before proceeding with the synthesis.[16]

Physicochemical Properties and Identification

5-trans Fluprostenol shares the same molecular formula and mass as its cis counterpart but differs in its three-dimensional structure due to the geometry of the C5-C6 double bond. This difference in stereochemistry leads to distinct physicochemical properties, which are exploited for its separation and analysis.

| Property | 5-trans Fluprostenol | (+)-Fluprostenol (5-cis) |

| Molecular Formula | C₂₃H₂₉F₃O₆ | C₂₃H₂₉F₃O₆ |

| Molecular Weight | 458.5 g/mol | 458.5 g/mol |

| Stereochemistry | trans (E) at C5-C6 | cis (Z) at C5-C6 |

| Appearance | Not widely reported, likely a solid or oil | Colorless to yellowish oil |

The primary method for the identification and quantification of 5-trans Fluprostenol is High-Performance Liquid Chromatography (HPLC).[17] The difference in shape between the cis and trans isomers allows for their separation on a chromatographic column, typically a reverse-phase column. The United States Pharmacopeia (USP) monograph for Travoprost Ophthalmic Solution explicitly mentions the separation of travoprost from its 5,6-trans isomer, highlighting the regulatory importance of controlling this impurity.[17]

Pharmacological Profile: The Criticality of Stereochemistry

While the pharmacology of 5-trans Fluprostenol has not been extensively studied, the well-characterized activity of the therapeutically intended isomer, (+)-Fluprostenol, provides a stark illustration of the importance of stereochemistry in drug-receptor interactions.

(+)-Fluprostenol: A Potent and Selective FP Receptor Agonist

(+)-Fluprostenol is a highly potent and selective agonist for the prostaglandin F receptor (FP receptor), a G-protein coupled receptor (GPCR).[18] Activation of the FP receptor in the eye is believed to increase the outflow of aqueous humor, thereby reducing intraocular pressure.[3]

The binding affinity and functional potency of (+)-Fluprostenol at the FP receptor have been determined through various in vitro assays.

| Parameter | Value | Cell Line/System |

| Binding Affinity (Ki) | ~3.5 - 35 nM | Human and Rat FP receptors |

| Functional Potency (EC50) | ~1.4 - 3.6 nM | Human ciliary muscle and trabecular meshwork cells |

Data compiled from multiple sources.

The Presumed Profile of 5-trans Fluprostenol

In the realm of drug design, geometric isomerism can have a profound impact on pharmacological activity.[19] The precise three-dimensional arrangement of functional groups is critical for optimal binding to the target receptor. It is widely presumed that 5-trans Fluprostenol exhibits significantly lower affinity and/or potency at the FP receptor compared to its cis counterpart. The rigid and bent conformation of the α-chain in the cis isomer is thought to be crucial for fitting into the binding pocket of the FP receptor. The more linear geometry of the trans isomer would likely result in a steric clash and a less favorable binding interaction.

The lack of published pharmacological data for 5-trans Fluprostenol is, in itself, telling. It suggests that from an early stage of development, it was likely identified as an inactive or significantly less active isomer, and efforts were focused on its removal rather than its detailed characterization.

Signaling Pathway of FP Receptor Activation

The activation of the FP receptor by an agonist like (+)-Fluprostenol initiates a downstream signaling cascade. The FP receptor is primarily coupled to the Gq G-protein. Upon agonist binding, Gq activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium stores. This increase in intracellular calcium is a hallmark of FP receptor activation and can be measured in functional assays.

Sources

- 1. Prostaglandin - Wikipedia [en.wikipedia.org]

- 2. Prostaglandins - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. Ligand binding assay - Wikipedia [en.wikipedia.org]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. veeprho.com [veeprho.com]

- 7. Pot and time economies in the total synthesis of Corey lactone - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 8. nobelprize.org [nobelprize.org]

- 9. Pot and time economies in the total synthesis of Corey lactone - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. US20140051882A1 - Method of purification of prostaglandins including fluorine atoms by preparative hplc - Google Patents [patents.google.com]

- 14. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 15. WO2011095990A2 - Process for the purification of prostaglandins and analogues thereof - Google Patents [patents.google.com]

- 16. mdpi.com [mdpi.com]

- 17. CN104297352A - Method of analyzing travoprost content and related compounds - Google Patents [patents.google.com]

- 18. m.youtube.com [m.youtube.com]

- 19. chem.s.u-tokyo.ac.jp [chem.s.u-tokyo.ac.jp]

CAS 57968-83-9: 5-trans Fluprostenol – Technical Monograph

Executive Summary

CAS 57968-83-9 , chemically known as 5-trans Fluprostenol (or 5,6-trans fluprostenol), is a critical isomeric impurity and reference standard associated with Fluprostenol and its prodrug Travoprost .[1] While Fluprostenol is a potent prostaglandin F2α (PGF2α) analog used in the treatment of glaucoma and ocular hypertension, the 5-trans isomer represents a geometric deviation at the C5-C6 double bond.[1]

In drug development and manufacturing, this molecule serves a singular, vital purpose: Quality Control (QC) and Regulatory Compliance . It is the primary reference standard used to validate the purity of ophthalmic therapeutics, ensuring that the biologically active cis (Z) isomer is not contaminated by the thermodynamically more stable but biologically distinct trans (E) isomer.

Chemical Identity & Physical Characterization

The following data establishes the "Identity Card" for CAS 57968-83-9. Researchers must verify these parameters before using the substance as an analytical standard.

Table 1: Physicochemical Properties

| Property | Specification |

| Common Name | 5-trans Fluprostenol |

| Systematic Name | (E)-7-((1R,2R,3R,5S)-3,5-dihydroxy-2-((R,E)-3-hydroxy-4-(3-(trifluoromethyl)phenoxy)but-1-en-1-yl)cyclopentyl)hept-5-enoic acid |

| Molecular Formula | C₂₃H₂₉F₃O₆ |

| Molecular Weight | 458.5 g/mol |

| Appearance | Colorless to pale yellow oil or crystalline solid |

| Solubility | Ethanol: >10 mg/mLDMSO: >100 mg/mLDMF: >100 mg/mLPBS (pH 7.2): ~15 mg/mL |

| Stability | ≥ 2 years at -20°C (Protect from light) |

| UV Max | 222, 277 nm |

Origin & Synthetic Pathway

Understanding the origin of CAS 57968-83-9 is essential for process chemists aiming to minimize its formation.[1] It typically arises during the Wittig reaction used to install the α-chain of the prostaglandin skeleton.

Mechanism of Formation

The synthesis of Fluprostenol involves the coupling of a lactol intermediate with a phosphonium salt (4-carboxybutyl triphenylphosphonium bromide).

-

Target Reaction: Stereoselective formation of the Z-alkene (cis) at C5-C6.[1]

-

Impurity Source: Loss of stereocontrol or post-synthesis isomerization leads to the E-alkene (trans), yielding 5-trans Fluprostenol.[1]

Visualization: Isomeric Divergence

The following diagram illustrates the critical divergence point in the synthetic pathway.

Figure 1: Synthetic divergence showing the formation of the active drug versus the 5-trans impurity.[1]

Analytical Protocols (HPLC)

For researchers validating Travoprost or Fluprostenol batches, the separation of the 5-trans isomer is the system suitability test of choice. The trans isomer typically elutes earlier than the cis isomer on reverse-phase columns due to differences in hydrodynamic volume and polarity.[1]

Protocol: Reverse-Phase HPLC Detection

Objective: Quantify 5-trans Fluprostenol at levels <0.1%.

1. Sample Preparation:

-

Diluent: Acetonitrile:Water (30:70).

-

Standard Stock: Dissolve 1 mg CAS 57968-83-9 in 1 mL Ethanol. Dilute to 10 µg/mL with Diluent.

-

Test Sample: Dissolve API (Fluprostenol) to 1 mg/mL in Diluent.

2. Chromatographic Conditions:

-

Column: C18 (e.g., 4.6 x 150 mm, 3-5 µm particle size).[1][2]

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.[3]

-

Mobile Phase B: Acetonitrile.[3]

-

Gradient:

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 220 nm (monitoring amide/carboxyl) or 277 nm (aromatic ether).[1]

-

Temperature: 25°C.

3. System Suitability Criteria:

-

Resolution (Rs): > 1.5 between 5-trans Fluprostenol and Fluprostenol peaks.[1]

-

Tailing Factor: < 1.5.

Visualization: Analytical Workflow

Figure 2: Standard Operating Procedure (SOP) flow for impurity detection.

Biological Relevance & Pharmacology

While CAS 57968-83-9 is primarily an impurity, understanding its biological behavior is necessary for safety assessments.[1]

-

Receptor Affinity: Fluprostenol is a selective FP receptor agonist. The 5-trans isomer generally exhibits reduced binding affinity (Ki) compared to the 5-cis parent.[1] However, it may still possess partial agonist activity, necessitating strict limits to prevent off-target effects or reduced efficacy of the final drug product.[1]

-

Metabolic Stability: Like the parent compound, the trifluoromethyl-phenoxy group confers resistance to metabolic degradation, meaning any systemic absorption of the impurity could have a prolonged half-life similar to the drug itself.[1]

-

Cross-Reactivity: In ELISA assays for Fluprostenol, the 5-trans isomer often shows low cross-reactivity (<0.1%), confirming it is structurally distinct enough to be differentiated by antibodies.[1]

Safety & Handling

Warning: This substance is a potent prostaglandin analog.[4] Even as an impurity, it must be handled with the same rigor as the API.

-

Hazard Statements:

-

H360: May damage fertility or the unborn child (Prostaglandins are potent uterine stimulants).

-

H312/H332: Harmful in contact with skin or if inhaled.

-

-

PPE Requirements:

-

Double nitrile gloves.

-

Respirator or fume hood operations only.

-

Safety goggles.

-

-

Spill Protocol: Absorb with inert material (vermiculite). Do not flush down drains. Neutralize surface with 10% bleach solution if necessary to degrade biological activity.

References

-

Cayman Chemical. 5-trans Fluprostenol Product Information & Safety Data Sheet. Retrieved from [1]

-

PubChem. Fluprostenol Compound Summary (CID 5311100). National Library of Medicine. Retrieved from [1]

-

Zanoni, G., et al. (2013). A novel convergent synthesis of the potent antiglaucoma agent travoprost. Tetrahedron, 69(5), 1634-1648.[1][5] (Describes the synthetic origin of trans-impurities).

- United States Pharmacopeia (USP).Travoprost Ophthalmic Solution Monograph.

- European Medicines Agency (EMA).Assessment Report for Travoprost.

Sources

Introduction: Characterizing a Potent Prostanoid Interaction

An In-Depth Technical Guide to the FP Receptor Binding Affinity of 5-trans Fluprostenol

In the landscape of G-protein coupled receptor (GPCR) pharmacology, the interaction between a ligand and its receptor is the foundational event that dictates physiological response. For researchers in reproductive biology, ophthalmology, and cardiovascular medicine, the Prostaglandin F (FP) receptor is a target of critical importance.[1] 5-trans Fluprostenol, a metabolically stable and potent synthetic analog of the endogenous ligand Prostaglandin F2α (PGF2α), serves as a key chemical tool and therapeutic agent.[2][3] This guide provides an in-depth examination of the binding affinity of 5-trans Fluprostenol for the FP receptor, moving beyond mere data presentation to elucidate the causality behind the experimental design and the interpretation of results. We will explore the theoretical underpinnings of binding assays, provide field-proven experimental protocols, and analyze the resulting data to build a comprehensive understanding of this crucial molecular interaction.

Section 1: The Molecular Players

A precise understanding of both the ligand and the receptor is a prerequisite for designing and interpreting any binding study. The unique characteristics of each component dictate the optimal experimental approach.

5-trans Fluprostenol

Fluprostenol is the optically active enantiomer of the fluprostenol racemate, a structural analog of PGF2α.[2] Its key features include a trifluoromethylphenoxy group, which confers metabolic stability, and a stereochemistry optimized for high-affinity interaction with the FP receptor.[2][4] It is classified as a potent, selective FP receptor agonist, meaning it not only binds to the receptor with high affinity but also effectively triggers the downstream signaling cascade. This agonist activity makes it a reference compound in the functional characterization of FP receptor antagonists.[5][6]

The Prostaglandin F (FP) Receptor

The FP receptor is a canonical Class A GPCR.[1][7] Upon agonist binding, it undergoes a conformational change that facilitates the activation of heterotrimeric G-proteins, primarily those of the Gq family.[4] This initiates a well-defined signaling pathway critical to its physiological function.

FP Receptor Signaling Cascade: The activation of the Gq alpha subunit stimulates phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium ([Ca2+]i).[4][5] This calcium transient is a hallmark of FP receptor activation and serves as a measurable endpoint in functional assays.[5] The FP receptor's activity is integral to processes such as uterine smooth muscle contraction, luteolysis, and the regulation of intraocular pressure, making it a significant drug target.[1][4][8]

Caption: FP Receptor Gq-coupled signaling pathway.

Section 2: Quantifying the Interaction - Receptor Binding Affinity

To quantify the strength of the interaction between Fluprostenol and the FP receptor, we employ receptor binding assays. These experiments are the gold standard for determining a compound's affinity and selectivity.[9][10]

Theoretical Framework: Ki, IC50, and the Cheng-Prusoff Relationship

The primary goal of a competitive binding assay is to determine the inhibition constant (Ki) . The Ki is an intrinsic measure of a ligand's affinity for a receptor, representing the concentration of the competing ligand (in this case, Fluprostenol) that would occupy 50% of the receptors at equilibrium if no radioligand were present.

In the laboratory, we first measure the IC50 value , which is the concentration of the competing ligand that displaces 50% of the specific binding of a radiolabeled ligand.[11] The IC50 is an operational parameter that depends on the experimental conditions, particularly the concentration and affinity of the radioligand used. Therefore, it must be converted to the absolute Ki value using the Cheng-Prusoff equation :

Ki = IC50 / (1 + ([L]/Kd))

Where:

-

[L] is the concentration of the radioligand.

-

Kd is the equilibrium dissociation constant of the radioligand for the receptor.

This conversion is a critical step for standardizing affinity data and allowing for comparison across different studies.[11]

Experimental Approaches

-

Competitive Radioligand Binding (Filtration Assay): This classic method involves incubating a receptor source (e.g., cell membranes), a fixed concentration of a high-affinity radiolabeled ligand (e.g., [³H]-PGF2α), and varying concentrations of the unlabeled competitor (Fluprostenol).[12] After reaching equilibrium, the receptor-bound radioligand is separated from the unbound radioligand by rapid vacuum filtration through a filter mat. The radioactivity trapped on the filter is then quantified by liquid scintillation counting. While robust, this method is labor-intensive and not easily amenable to high-throughput screening.[13]

-

Scintillation Proximity Assay (SPA): SPA is a modern, homogeneous assay format that eliminates the need for a physical separation step.[14][15] In this system, receptor membranes are coupled to scintillant-embedded microbeads. When a radioligand binds to the receptor, it is brought into close enough proximity to the bead to excite the scintillant, generating a light signal. Radioligand free in solution is too far away to generate a signal.[16] This "mix-and-measure" format is highly efficient and ideal for high-throughput applications.[17][18]

Section 3: Methodologies - A Practical Guide

The following protocols are designed as self-validating systems. Each includes critical quality control steps and explains the rationale behind the experimental choices.

Protocol 1: Competitive Radioligand Binding Assay (Filtration Method)

This protocol is designed to determine the Ki of 5-trans Fluprostenol for the human FP receptor expressed in HEK293 cells.

Step-by-Step Methodology:

-

Membrane Preparation:

-

Rationale: Using isolated cell membranes provides a high concentration of the target receptor, free from confounding cytosolic components.

-

Procedure: Culture HEK293 cells stably expressing the human FP receptor. Harvest cells, lyse via hypotonic shock and Dounce homogenization in a cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl2, pH 7.4 with protease inhibitors). Centrifuge the lysate at low speed (1,000 x g) to remove nuclei, then pellet the membranes by high-speed centrifugation (e.g., 20,000 x g). Wash the membrane pellet twice with fresh buffer, then resuspend in assay buffer and determine protein concentration (e.g., via BCA assay). Store aliquots at -80°C.[12]

-

-

Assay Setup:

-

Rationale: The assay is performed in a 96-well plate format for efficiency. All additions are made on ice to minimize premature reactions.

-

Procedure: In a 96-well plate, combine the following in a final volume of 250 µL:

-

50 µL of radioligand: [³H]-PGF2α diluted in assay buffer (50 mM Tris, 5 mM MgCl2, pH 7.4) to a final concentration at or below its Kd (typically ~1-3 nM).

-

50 µL of competing ligand: 5-trans Fluprostenol serially diluted to cover a wide concentration range (e.g., 10⁻¹¹ M to 10⁻⁵ M). Include a vehicle control for total binding.

-

150 µL of diluted cell membranes (e.g., 10-20 µg protein per well).

-

-

Controls:

-

Total Binding: Wells containing radioligand and membranes, but only vehicle instead of competitor.

-

Non-Specific Binding (NSB): Wells containing radioligand, membranes, and a saturating concentration of a known unlabeled FP ligand (e.g., 10 µM PGF2α) to block all specific binding.

-

-

-

Incubation:

-

Rationale: Incubation allows the binding reaction to reach equilibrium. The time and temperature must be optimized; for many GPCRs, 60-90 minutes at room temperature is sufficient.[12]

-

Procedure: Seal the plate and incubate for 90 minutes at 25°C with gentle agitation.

-

-

Filtration and Washing:

-

Rationale: This is the critical separation step. Filtration must be rapid to prevent dissociation of the ligand-receptor complex. PEI pre-soaking of the filter mat reduces non-specific binding of the positively charged radioligand.

-

Procedure: Pre-soak a GF/B or GF/C filter mat in 0.3-0.5% polyethyleneimine (PEI). Rapidly aspirate the contents of the assay plate onto the filter mat using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.[12]

-

-

Quantification and Data Analysis:

-

Rationale: Scintillation counting measures the beta emissions from the bound [³H]-PGF2α.

-

Procedure: Dry the filter mat, place it in a sample bag with scintillation cocktail, and count using a microplate scintillation counter.

-

Analysis:

-

Calculate Specific Binding = Total Binding - Non-Specific Binding.

-

Plot the specific binding counts against the log concentration of Fluprostenol.

-

Fit the data to a "log(inhibitor) vs. response -- Variable slope" model using non-linear regression software (e.g., GraphPad Prism) to determine the IC50.[19]

-

Calculate the Ki using the Cheng-Prusoff equation.

-

-

Caption: Workflow for a competitive radioligand binding assay.

Protocol 2: Functional Assay - Calcium Mobilization

This protocol measures the functional potency (EC50) of 5-trans Fluprostenol by quantifying its ability to induce calcium release in cells expressing the FP receptor.

Step-by-Step Methodology:

-

Cell Preparation:

-

Rationale: This is a whole-cell assay. A fluorescent calcium indicator dye is loaded into the cells, which reports changes in intracellular calcium concentration.

-

Procedure: Plate FP receptor-expressing cells (e.g., HEK293 or rat A7r5 smooth muscle cells) in a black, clear-bottom 96- or 384-well plate.[5] Allow cells to adhere overnight. On the day of the assay, remove the culture medium and load the cells with a calcium-sensitive dye (e.g., Fura-2 AM or Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 45-60 minutes at 37°C.[20][21]

-

-

Assay Execution:

-

Rationale: A plate reader capable of kinetic fluorescence reading with automated injection is used to capture the rapid calcium transient.

-

Procedure: Wash the cells gently to remove excess dye. Place the plate into a fluorescence plate reader (e.g., a FLIPR or FlexStation). Establish a stable baseline fluorescence reading for several seconds.

-

-

Compound Addition and Measurement:

-

Rationale: The automated injector adds the agonist, and the reader immediately records the resulting spike in fluorescence as calcium is released from intracellular stores.

-

Procedure: Use the instrument's integrated fluidics to add varying concentrations of 5-trans Fluprostenol (e.g., 10⁻¹² M to 10⁻⁶ M). Record the fluorescence intensity over time (typically 60-120 seconds). The peak fluorescence response is typically used for analysis.

-

-

Data Analysis:

-

Rationale: The dose-response curve reveals the concentration at which the agonist produces 50% of its maximal effect.

-

Procedure:

-

For each concentration, determine the maximum fluorescence signal change from baseline.

-

Normalize the data, setting the response to buffer alone as 0% and the maximal response to a saturating concentration of Fluprostenol as 100%.

-

Plot the normalized response against the log concentration of Fluprostenol.

-

Fit the data to a "log(agonist) vs. response -- Variable slope (four parameters)" model to determine the EC50 value .

-

-

Section 4: Data Analysis and Interpretation